![molecular formula C11H17N3 B14184718 6-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine CAS No. 922337-55-1](/img/structure/B14184718.png)
6-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine is a complex organic compound characterized by its unique structural features. This compound contains a pyridine ring substituted with a methyl group and a cyclopropylmethylamine moiety. The presence of the cyclopropyl group imparts significant strain to the molecule, influencing its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The cyclopropylmethylamine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyclopropylmethylamine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
6-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 6-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine involves its interaction with specific molecular targets. The cyclopropyl group can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and triggering various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropyl-methyl-amine: Shares the cyclopropylmethylamine moiety but lacks the pyridine ring.
4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine: Contains a similar cyclopropyl group but has a pyrimidine ring instead of pyridine.
Uniqueness
6-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine is unique due to the combination of the pyridine ring and the cyclopropylmethylamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
922337-55-1 |
|---|---|
Fórmula molecular |
C11H17N3 |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
6-methyl-N-[[1-(methylamino)cyclopropyl]methyl]pyridin-3-amine |
InChI |
InChI=1S/C11H17N3/c1-9-3-4-10(7-13-9)14-8-11(12-2)5-6-11/h3-4,7,12,14H,5-6,8H2,1-2H3 |
Clave InChI |
RDZAOJGWNFAXSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)NCC2(CC2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)
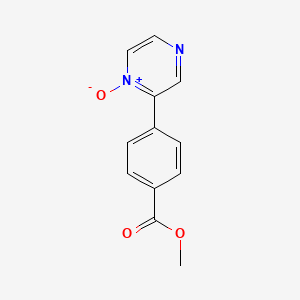
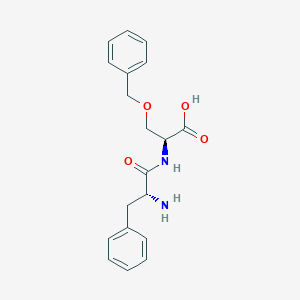
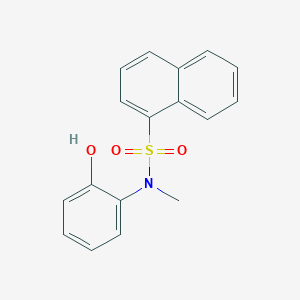
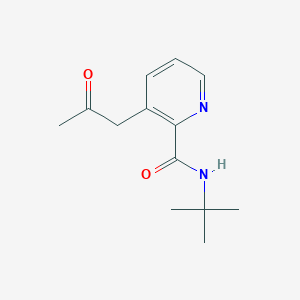
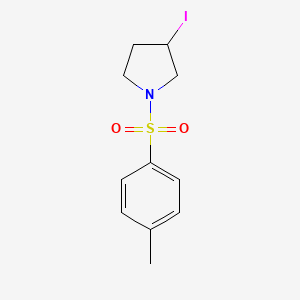
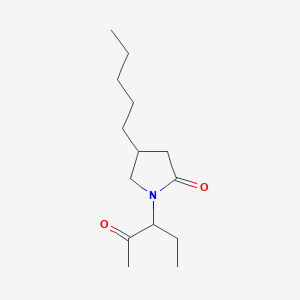
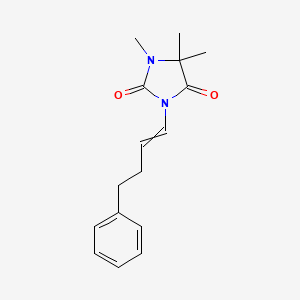
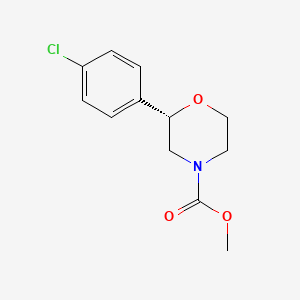
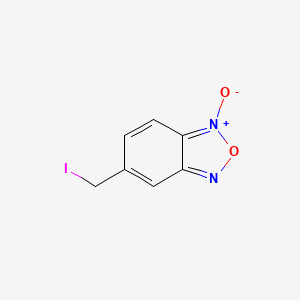
![3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid](/img/structure/B14184704.png)

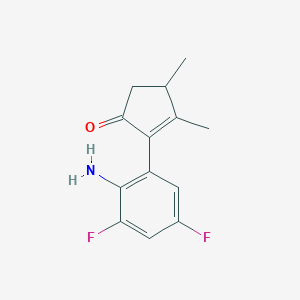
![(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B14184713.png)
